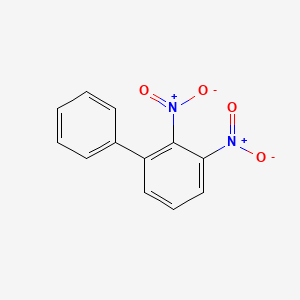
Dinitrodiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinitrodiphenyl, specifically 4,4’-dinitrodiphenyl ether, is an organic compound characterized by two nitro groups attached to a diphenyl ether structure. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’-Dinitrodiphenyl ether can be synthesized through the reaction of potassium benzoate with 4-fluoronitrobenzene. The reaction typically occurs under reflux conditions in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as potassium carbonate. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitro group facilitates the displacement of the fluorine atom by the benzoate ion.
Industrial Production Methods
Industrial production of 4,4’-dinitrodiphenyl ether often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dinitrodiphenyl ether undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents under controlled conditions.
Major Products Formed
Reduction: 4,4’-Diaminodiphenyl ether.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Oxidation: Oxidized derivatives of diphenyl ether.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4,4’-dinitrodiphenyl ether is used as an intermediate in the synthesis of more complex organic molecules. Its nitro groups make it a versatile starting material for various chemical transformations.
Biology and Medicine
In biological and medical research, derivatives of 4,4’-dinitrodiphenyl ether are studied for their potential pharmacological activities. The compound itself, however, is primarily used as a chemical probe to study enzyme activities and reaction mechanisms.
Industry
Industrially, 4,4’-dinitrodiphenyl ether is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and polymer chemistry.
Wirkmechanismus
The mechanism by which 4,4’-dinitrodiphenyl ether exerts its effects is largely dependent on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro groups are converted to amino groups, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Diaminodiphenyl ether: Similar structure but with amino groups instead of nitro groups.
4-Nitrodiphenyl ether: Contains only one nitro group.
Diphenyl ether: The parent compound without any nitro groups.
Uniqueness
4,4’-Dinitrodiphenyl ether is unique due to the presence of two nitro groups, which significantly enhance its reactivity compared to its analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
38094-35-8 |
|---|---|
Molekularformel |
C12H8N2O4 |
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
1,2-dinitro-3-phenylbenzene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)11-8-4-7-10(12(11)14(17)18)9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
IZRWZLBCZMYWIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


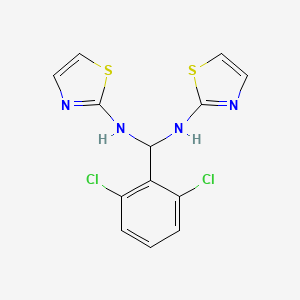
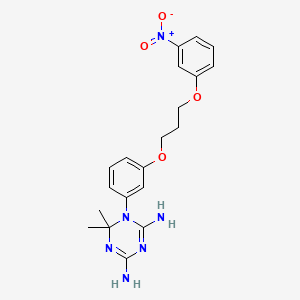
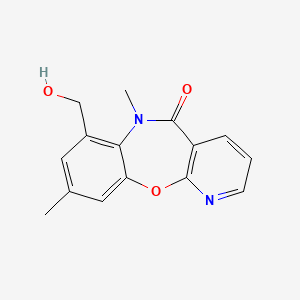
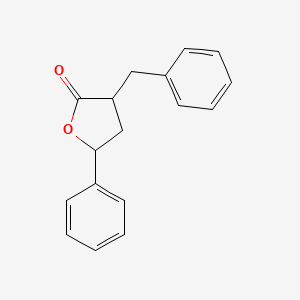

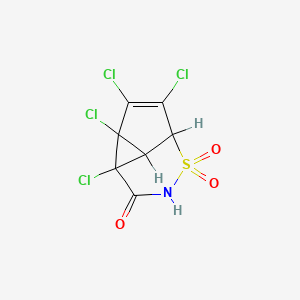
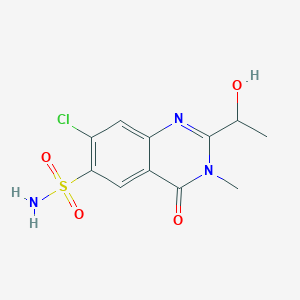
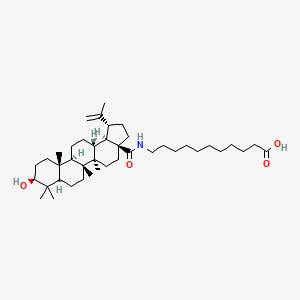
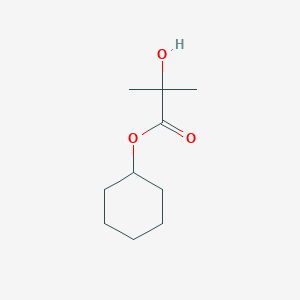

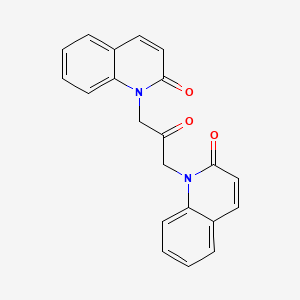
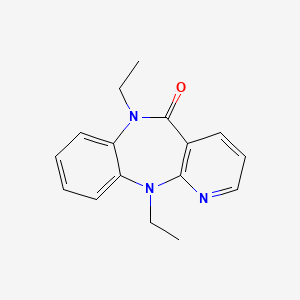
![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)

